Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride

Description

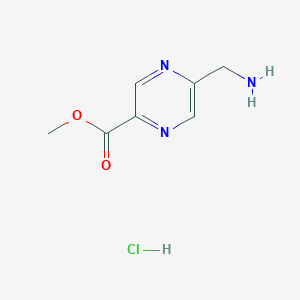

Structure and Properties Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride (CAS: 70470-95-0) is a hydrochloride salt of a pyrazine derivative with the molecular formula C₇H₁₀ClN₃O₂ and a molecular weight of 203.63 g/mol . It features a pyrazine ring substituted with an aminomethyl group at position 5 and a methyl ester at position 2. The hydrochloride form enhances stability and solubility, making it suitable for synthetic applications.

Synthesis

The compound is synthesized via a two-step process:

Esterification: Reacting 5-(aminomethyl)pyrazine-2-carboxylic acid with methanol under acidic conditions yields the methyl ester.

Hydrochloride Formation: Treatment with hydrochloric acid produces the hydrochloride salt. details the synthesis, resulting in a brownish solid with a calculated molecular ion (M+H) of 168.07 for the free base .

Applications

This compound serves as a key building block in medicinal chemistry. For example, it is used to synthesize heterocyclic amides via coupling reactions with sulfonyl chlorides or amines, yielding pharmacologically active molecules targeting receptors such as NMDA () .

Properties

IUPAC Name |

methyl 5-(aminomethyl)pyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-9-5(2-8)3-10-6;/h3-4H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLANIJRJDKDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride typically involves the reaction of 5-chloromethylpyrazine-2-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for a specified period to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride has been investigated for its anticancer properties. Research indicates that compounds similar to this derivative exhibit cytotoxic activity against several cancer cell lines, including colon and breast cancer cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in malignant cells .

Immunomodulation

The compound has shown promise as an immunomodulator by inhibiting the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes. By modulating this pathway, this compound may enhance immune responses against tumors and infections.

Neuroprotective Effects

Studies have suggested that related pyrazine derivatives can influence NMDA receptor activity, which is critical for cognitive functions and synaptic plasticity. This opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Research Applications

Synthesis of Novel Compounds

this compound serves as a versatile building block in the synthesis of new chemical entities. Its ability to undergo various chemical reactions, including substitution and oxidation, allows researchers to create complex molecules with potential biological activities .

Biochemical Pathway Analysis

The compound's interaction with different biochemical pathways makes it a valuable candidate for studying disease mechanisms. For instance, its role in modulating the STING pathway can be crucial for understanding autoimmune diseases and chronic inflammatory conditions.

Case Study 1: Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines using various assays. Results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Immunomodulation

In another study, researchers assessed the immunomodulatory effects of this compound on murine models. The findings revealed enhanced production of cytokines associated with immune activation when treated with this compound.

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | 50 |

| Compound Treatment | 150 |

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The table below compares methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride with structurally related compounds:

Reactivity and Functional Differences

- Electron-Deficient Pyrazine Core : The pyrazine ring’s two nitrogen atoms create an electron-deficient system, enhancing reactivity in nucleophilic aromatic substitution compared to pyridine or benzene analogs .

- Aminomethyl Group: The -CH₂NH₂ substituent enables further functionalization (e.g., amide bond formation), distinguishing it from non-aminated analogs like methyl 5-chloropyrazine-2-carboxylate .

- Hydrochloride Salt: Improves solubility in polar solvents compared to the free base, facilitating reactions in aqueous or methanol-based systems .

Key Research Findings

- Synthetic Utility : highlights the compound’s role in synthesizing amides via EDCI/HOBt-mediated coupling, achieving yields >75% in optimized conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) of the hydrochloride salt shows decomposition at >200°C , making it suitable for high-temperature reactions .

- Commercial Availability : The compound is marketed by suppliers like Accela and Parchem, with prices ranging from $388/0.1g to $895/1g for R&D quantities .

Biological Activity

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride (CAS Number: 1279698-22-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : Approximately 203.63 g/mol

- Functional Groups : Contains a pyrazine ring substituted with an aminomethyl group and a carboxylate moiety, enhancing its reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Modulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Target Interaction : Molecular docking studies have identified potential targets such as the Epidermal Growth Factor Receptor (EGFR), which could be involved in its antiproliferative effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Anticancer Efficacy

In a study conducted on human colon carcinoma cells (HCT116), this compound demonstrated significant antiproliferative activity with a GI50 value of approximately 2.30 μM. This suggests a promising therapeutic potential in oncology, warranting further investigation into its mechanisms and efficacy in vivo .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy against common bacterial strains. The compound exhibited notable activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride?

- The compound is synthesized via a three-step process:

Bromination : Methyl 5-methylpyrazine-2-carboxylate reacts with bromine in acetic acid at 80°C for 45 minutes to yield methyl 5-(bromomethyl)pyrazine-2-carboxylate.

Amination : The brominated intermediate reacts with hexamethylene tetramine in chloroform (18 hours, room temperature), followed by HCl treatment in methanol (75°C, 3 hours) to form the hydrochloride salt.

Purification : The product is isolated via silica gel chromatography using ethyl acetate/hexane gradients .

- Critical factors include temperature control during bromination and stoichiometric optimization of hexamethylene tetramine to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for confirming the aminomethyl (-CH2NH2) and ester (-COOCH3) groups. The pyrazine ring protons appear as distinct aromatic signals between δ 8.5–9.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 216.07 for C8H11ClN3O2).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the common derivatization reactions for this compound in medicinal chemistry?

- The aminomethyl group undergoes sulfonylation (e.g., with 4-fluoro-3-chlorobenzenesulfonyl chloride) to form NMDA receptor-targeting analogs.

- Amide coupling : EDCI/HOBt-mediated reactions with carboxylic acids yield derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up the amination step?

- Key variables :

- Maintain a 1:1.2 molar ratio of brominated precursor to hexamethylene tetramine to ensure complete conversion.

- Extend reaction time to 24 hours if intermediates persist (monitored via TLC).

- Use excess HCl (2–3 equivalents) during protonation to prevent free-base contamination .

- Byproduct mitigation : Silica gel chromatography with 10% methanol in dichloromethane removes unreacted starting materials.

Q. How to address discrepancies between computational binding predictions and experimental NMDA receptor activity data?

- Case study : Derivatives of this compound showed unexpected selectivity for GluN2A over GluN2B subunits despite similar docking scores.

- Resolution strategies :

- Validate receptor subunit expression in cell models via Western blotting.

- Perform patch-clamp electrophysiology to confirm functional inhibition (IC50 values) .

- Data interpretation : Consider allosteric binding modes or solvent-accessible surface area (SASA) differences in molecular dynamics simulations.

Q. What experimental designs can differentiate between covalent and non-covalent interactions in biological assays?

- Pre-incubation assays : Incubate the compound with target receptors (e.g., NMDA receptors) for varying durations before activity measurement. Covalent modifiers show time-dependent inhibition.

- Mass spectrometry : Detect adduct formation (e.g., +78 Da for sulfonate derivatives) to confirm covalent binding .

- Reversibility tests : Washout experiments in cell-based assays; non-covalent inhibitors regain activity post-washout.

Q. How to resolve conflicting NMR and X-ray crystallography data on the compound’s conformation?

- Scenario : NMR suggests a planar pyrazine ring, while X-ray shows slight puckering.

- Methodological adjustments :

- Use variable-temperature NMR to assess dynamic effects.

- Compare crystallography data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to evaluate energy barriers for ring distortion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.